molecular formula C9H9ClO3 B13558593 (2R)-2-(4-chlorophenyl)-2-methoxyaceticacid

(2R)-2-(4-chlorophenyl)-2-methoxyaceticacid

Katalognummer: B13558593
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: OFASTQPKCTUSPZ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid is an organic compound characterized by the presence of a 4-chlorophenyl group and a methoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-chlorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the desired product. Common reagents used in this synthesis include strong acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of (2R)-2-(4-chlorophenyl)-2-methoxyacetic acid often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-(4-chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-(4-bromophenyl)-2-methoxyacetic acid: Similar in structure but with a bromine atom instead of chlorine.

    (2R)-2-(4-fluorophenyl)-2-methoxyacetic acid: Contains a fluorine atom in place of chlorine.

    (2R)-2-(4-methylphenyl)-2-methoxyacetic acid: Features a methyl group instead of chlorine.

Uniqueness

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C9H9ClO3

Molekulargewicht

200.62 g/mol

IUPAC-Name

(2R)-2-(4-chlorophenyl)-2-methoxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12)/t8-/m1/s1

InChI-Schlüssel

OFASTQPKCTUSPZ-MRVPVSSYSA-N

Isomerische SMILES

CO[C@H](C1=CC=C(C=C1)Cl)C(=O)O

Kanonische SMILES

COC(C1=CC=C(C=C1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.